molecular formula C19H24N4O4 B2364440 ethyl 4-((2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 1396758-46-5

ethyl 4-((2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2364440
CAS RN: 1396758-46-5
M. Wt: 372.425
InChI Key: CFZINTRUPYYRLI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .

Scientific Research Applications

Synthesis and Structural Characterization

The compound ethyl 4-((2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate and its derivatives have been a subject of synthesis and structural characterization using various techniques. In particular, studies have employed X-ray diffraction, IR, 1H NMR, and 13C NMR to determine the structure of similar compounds. These studies reveal intricate details about the molecular structure, including the presence of strong intermolecular hydrogen bonds and other specific bonding patterns within the molecules (Şahin et al., 2014).

Anticancer and Antimicrobial Applications

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their anticancer activity. Research indicates that these compounds show potential against a range of cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. This suggests a broad spectrum of activity that could be crucial in the development of new anticancer therapies (Bekircan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole derivatives exhibit biological activity and are used in medicine as antifungal, antibacterial, and anticancer agents .

properties

IUPAC Name

ethyl 4-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-2-27-17(25)11-10-16(24)20-12-13-22-19(26)23(15-6-4-3-5-7-15)18(21-22)14-8-9-14/h3-7,14H,2,8-13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZINTRUPYYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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